molecular formula C13H12N2O5 B10806988 N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide

N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide

Cat. No.: B10806988
M. Wt: 276.24 g/mol
InChI Key: UZCSGUXZTYSOQS-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Reduction: Formation of N-[(4-aminophenyl)methyl]-5-nitrofuran-2-carboxamide.

    Oxidation: Formation of furan-2,3-dione derivatives.

    Substitution: Formation of N-[(4-alkoxyphenyl)methyl]-5-nitrofuran-2-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells. The furan ring can also interact with cellular enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[(4-methoxyphenyl)methyl]-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

    N-[(4-methoxyphenyl)methyl]-5-nitropyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and furan groups, which contribute to its diverse reactivity and biological activity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSGUXZTYSOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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